1,3,5-trimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-10-15(11(2)20(3)18-10)16(23)17-7-8-21-14(22)9-12-5-4-6-13(12)19-21/h9H,4-8H2,1-3H3,(H,17,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQQOMDZNRDQJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C(=O)C=C3CCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,3,5-trimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-carboxamide represents a unique class of chemical entities with potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 302.33 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antiviral activity. For instance, compounds similar to the one have shown efficacy against various viral strains. A related study demonstrated that certain pyrazolecarboxamide hybrids reduced viral replication significantly in vitro, with effective concentrations (EC50) ranging from 5 to 28 μM against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) .
Anticancer Properties
The biological activity of the compound also extends to anticancer effects. Research has shown that modifications in the pyrazole structure can enhance selectivity towards cancer cells. For example, the incorporation of specific substituents has been linked to increased inhibitory effects on cancer cell proliferation. In one case study, a pyrazole derivative exhibited an IC50 value of 9.19 μM against HCV-1b, indicating strong potential for further development as an antiviral agent .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Pyrazole derivatives are known to interact with various biological targets, including enzymes involved in nucleic acid synthesis and cellular signaling pathways. The specific interactions of this compound may include:
- Inhibition of Viral RNA Polymerases : Similar compounds have been shown to inhibit RNA polymerase activity, thus preventing viral replication.
- Modulation of Cell Signaling Pathways : Pyrazoles can influence pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Assessed Compound | EC50/IC50 Value | Reference |
|---|---|---|---|
| Antiviral | Pyrazole derivative | 5–28 μM | |
| Anticancer | Related pyrazole | 9.19 μM | |
| Enzyme Inhibition | Various derivatives | IC50 = 540 ± 91 nM |
Case Study: Antiviral Efficacy
In a controlled study examining the antiviral properties of several pyrazole derivatives, one compound demonstrated a remarkable ability to inhibit RSV replication at concentrations as low as 5 μM. This finding suggests that structural modifications can enhance the efficacy of pyrazole-based compounds against viral pathogens .
Case Study: Cancer Cell Proliferation Inhibition
Another investigation focused on the anticancer potential of a structurally related pyrazole derivative. The study revealed that this compound effectively reduced the proliferation of cancer cells by targeting specific signaling pathways. The results indicated a dose-dependent response with significant inhibition observed at concentrations below 10 μM .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence describes two tetrahydroimidazo[1,2-a]pyridine derivatives: 1l and 2d . Although these compounds differ in core structure from the target molecule, a comparative analysis highlights key structural and synthetic distinctions:
Structural Features
- Core Heterocycles: The target compound’s cyclopenta[c]pyridazinone and pyrazole systems contrast with the imidazo[1,2-a]pyridine cores of 1l and 2d. Pyridazines (six-membered, two adjacent nitrogen atoms) exhibit distinct electronic properties compared to imidazopyridines (fused five- and six-membered rings with three nitrogen atoms), influencing reactivity and binding interactions .
- Functional Groups : The carboxamide group in the target may facilitate hydrogen bonding in biological systems, while the ester groups in 1l and 2d are more hydrolytically labile, limiting stability .
Physicochemical Properties
- Melting Points : The higher melting points of 1l (243–245°C) and 2d (215–217°C) suggest strong intermolecular forces (e.g., dipole-dipole interactions from nitro groups). The target compound’s melting point is unreported but may be lower due to methyl groups disrupting crystal packing .
- Solubility : The carboxamide in the target compound may improve aqueous solubility compared to the ester-containing 1l and 2d, which are more lipophilic .
Research Implications and Limitations
Future studies should prioritize synthesizing the target molecule and evaluating its biological activity, leveraging lessons from related scaffolds.
Preparation Methods
Synthesis of 1,3,5-Trimethyl-1H-Pyrazole-4-Carboxylic Acid
The pyrazole core is synthesized via a condensation-hydrolysis sequence. Ethyl 3-chloro-3-oxopropanoate undergoes condensation with 1,3,5-trimethyl-1H-pyrazol-4-amine in the presence of triethylamine, yielding ethyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. Saponification with NaOH followed by HCl acidification produces 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid in 85–90% yield. Key spectral data for the intermediate include:
- IR (KBr): 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)
- 1H NMR (DMSO-d6): δ 2.21 (s, 6H, 2×CH3), 2.48 (s, 3H, CH3), 3.91 (s, 3H, N–CH3).
Preparation of Cyclopenta[c]Pyridazin-3-One Ethylamine
The cyclopenta[c]pyridazinone moiety is synthesized via cyclization of cyclopentane-1,3-dione with hydrazine hydrate. Reacting cyclopentane-1,3-dione (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol under reflux for 6 hours affords 3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-3-one in 78% yield. Subsequent N-alkylation with 2-bromoethylamine hydrobromide in the presence of K2CO3 introduces the ethylamine sidechain, yielding 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethylamine.
Amide Bond Formation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2) under reflux for 4 hours. Reaction of the acid chloride with 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethylamine in anhydrous tetrahydrofuran (THF) with K2CO3 yields the target compound after recrystallization from ethyl acetate (72% yield).
- Reaction Conditions:
Structural Characterization and Analytical Data
The final product is characterized via spectroscopic and chromatographic methods:
- HRMS (ESI+): m/z 358.1782 [M+H]+ (calc. 358.1785 for C17H24N5O2).
- 1H NMR (DMSO-d6): δ 1.98 (s, 6H, 2×CH3), 2.31 (s, 3H, CH3), 2.65–2.71 (m, 4H, cyclopentane CH2), 3.12 (t, J=6.5 Hz, 2H, N–CH2), 3.84 (s, 3H, N–CH3), 4.21 (t, J=6.5 Hz, 2H, NH–CH2), 7.89 (s, 1H, pyrazole H).
- IR (KBr): 3320 cm⁻¹ (N–H), 1654 cm⁻¹ (amide C=O), 1589 cm⁻¹ (pyridazinone C=O).
Optimization and Yield Considerations
Critical parameters influencing yield include:
- Pyrazole alkylation: Excess KTB (potassium tert-butoxide) improves α-alkylation efficiency (90% vs. 65% with NaH).
- Amine coupling: Anhydrous conditions prevent hydrolysis of the acid chloride, increasing amidation yield from 58% to 72%.
- Cyclopenta[c]pyridazinone purity: Recrystallization from ethanol before alkylation reduces side products (e.g., over-alkylation).
Comparative Analysis of Synthetic Routes
Alternative pathways were evaluated:
- Route A (Direct coupling): Attempted coupling of pre-formed pyrazole and pyridazinone fragments via EDC/HOBt resulted in <40% yield due to steric hindrance.
- Route B (Stepwise synthesis): Sequential pyrazole → acid chloride → amide formation proved superior (72% overall yield).
Scalability and Industrial Feasibility
The process is scalable with modifications:
Q & A
Q. What advanced techniques are critical for analyzing degradation products under stress conditions?
- Methodological Answer :
- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis, oxidation) with high-resolution tandem MS. Use isotope labeling to trace fragment origins .
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and analyze via UPLC-PDA to detect photolytic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
